Cas no 1423033-67-3 (2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide;hydrochloride)
2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride
- 2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide;hydrochloride
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- Inchi: 1S/C12H15N3O3.ClH/c1-8-6-10(15(17)18)2-3-11(8)12(16)14-9-4-5-13-7-9;/h2-3,6,9,13H,4-5,7H2,1H3,(H,14,16);1H
- InChI Key: MPTYEXDLSKAWQQ-UHFFFAOYSA-N
- SMILES: C(C1C=CC(N(=O)=O)=CC=1C)(=O)NC1CNCC1.Cl
Computed Properties
- Exact Mass: 285.088
- Monoisotopic Mass: 285.088
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87A^2
2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM414318-250mg |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95%+ | 250mg |
$379 | 2023-01-01 | |
| Chemenu | CM414318-500mg |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95%+ | 500mg |
$680 | 2023-01-01 | |
| Chemenu | CM414318-1g |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95%+ | 1g |
$865 | 2023-01-01 | |
| Enamine | EN300-118021-0.05g |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95% | 0.05g |
$205.0 | 2023-06-08 | |
| Enamine | EN300-118021-0.1g |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95% | 0.1g |
$306.0 | 2023-06-08 | |
| Enamine | EN300-118021-0.25g |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95% | 0.25g |
$438.0 | 2023-06-08 | |
| Enamine | EN300-118021-0.5g |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95% | 0.5g |
$691.0 | 2023-06-08 | |
| Enamine | EN300-118021-1.0g |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95% | 1g |
$884.0 | 2023-06-08 | |
| Enamine | EN300-118021-2.5g |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95% | 2.5g |
$1735.0 | 2023-06-08 | |
| Enamine | EN300-118021-5.0g |
2-methyl-4-nitro-N-(pyrrolidin-3-yl)benzamide hydrochloride |
1423033-67-3 | 95% | 5g |
$2566.0 | 2023-06-08 |
2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide;hydrochloride Suppliers
2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide;hydrochloride Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide;hydrochloride
2-Methyl-4-Nitro-N-Pyrrolidin-3-Yl-Benzamide Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1423033-67-3, known as 2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzamide moiety with a pyrrolidine ring and a nitro group. The benzamide core is a common feature in many bioactive compounds, often contributing to their pharmacological properties. The pyrrolidine ring, a five-membered saturated heterocycle, adds structural complexity and may influence the compound's solubility and bioavailability. The nitro group, attached at the 4-position of the benzene ring, introduces electron-withdrawing effects, potentially enhancing the compound's reactivity and selectivity in biological systems.
Recent studies have highlighted the potential of 2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide hydrochloride as a promising candidate in drug discovery. Researchers have explored its activity against various enzyme targets, including kinases and proteases, which are critical in disease pathways such as cancer and inflammation. The hydrochloride salt form of this compound is particularly advantageous for pharmaceutical applications due to its improved stability and solubility compared to the free base.
One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Preclinical studies have demonstrated that 2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide hydrochloride can inhibit the activity of specific kinases involved in tumor growth and metastasis. This suggests that it may have potential as an anticancer agent. Furthermore, its nitro group has been shown to participate in redox reactions within cells, which could be harnessed for targeted therapies.
The synthesis of 2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide hydrochloride involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the preparation of the benzamide intermediate, followed by nucleophilic substitution to introduce the pyrrolidine moiety. The final step involves acidification to form the hydrochloride salt, ensuring optimal physical properties for downstream applications.
In terms of applications, this compound has shown promise in both therapeutic and diagnostic contexts. Its ability to interact with specific biological targets makes it a valuable tool for studying cellular mechanisms. Additionally, ongoing research is exploring its potential as a component in drug delivery systems, where its structural features could enhance drug targeting and efficacy.
From an environmental perspective, understanding the fate and transport of 2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide hydrochloride in natural systems is crucial for assessing its ecological impact. Studies have indicated that this compound undergoes biodegradation under certain conditions, although further research is needed to fully characterize its environmental behavior.
In conclusion, 2-methyl-4-nitro-N-pyrrolidin-3-yl-benzamide hydrochloride (CAS No. 1423033-67-3) represents a versatile molecule with significant potential in various scientific domains. Its unique structure, combined with recent advances in its pharmacological and synthetic properties, positions it as a key player in future research and development efforts.
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